![molecular formula C14H14N2O4S B5527688 7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5527688.png)
7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds like 7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione involves complex organic synthesis techniques. An example is the synthesis of diazaspiro nonanes through nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, starting from malononitrile (Ji Zhiqin, 2004). These methods emphasize efficiency and yield, demonstrating the intricate steps required to assemble such molecules.
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their spirocyclic nature, where two or more rings are joined at a single atom. The structural analysis often involves advanced techniques like X-ray diffraction and NMR spectroscopy, offering insights into their conformation and stereochemistry. For instance, studies on similar diazaspiro nonanes reveal optically active materials due to screw-type symmetry, without asymmetric carbon atoms, highlighting the unique structural attributes of these compounds (R. L. Willer et al., 2012).
Chemical Reactions and Properties
Spiro compounds participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. For example, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the Mn(III)-based oxidation reactions of these compounds, illustrating their versatility in organic synthesis (Thanh‐Truc Huynh et al., 2017).
Physical Properties Analysis
The physical properties of spiro compounds like solubility, melting point, and density are crucial for their application and handling. The densities of diazaspiro nonanes, for instance, have been meticulously studied, revealing slight differences between racemates and optically active compounds, which can influence their physical behavior in different environments (R. L. Willer et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, define the applicability of spiro compounds in synthesis and drug development. Studies on their reactivity, such as the PCl3-mediated cyclization to synthesize N-alkenyl derivatives, highlight the synthetic utility of spiro frameworks in constructing complex molecules (G. Baccolini et al., 1999).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(5-acetylthiophene-2-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-8(17)9-2-3-10(21-9)12(19)16-5-4-14(7-16)6-11(18)15-13(14)20/h2-3H,4-7H2,1H3,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOCKILUFEZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC3(C2)CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(5-Acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

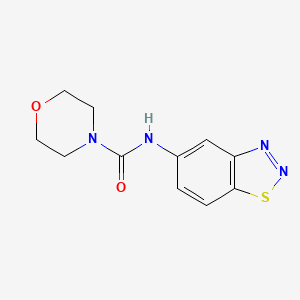
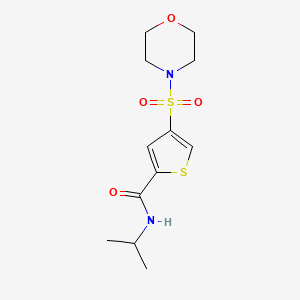
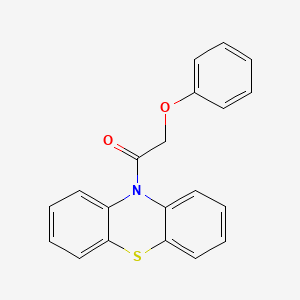

![4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

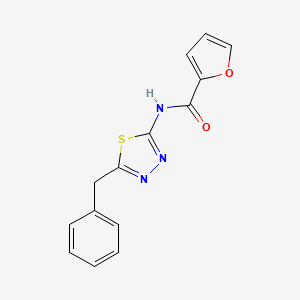
![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)
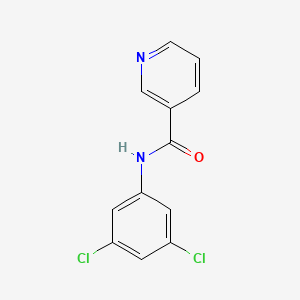

![({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5527669.png)
![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)
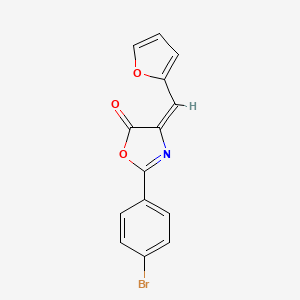
![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)